molecular formula C19H20O2 B14168089 (2-Phenylcyclohexyl) benzoate CAS No. 63828-75-1

(2-Phenylcyclohexyl) benzoate

Cat. No.: B14168089
CAS No.: 63828-75-1
M. Wt: 280.4 g/mol
InChI Key: PIVQGKOKGJKFFJ-UHFFFAOYSA-N
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Description

(2-Phenylcyclohexyl) benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a cyclohexyl ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclohexyl) benzoate typically involves the esterification of (2-Phenylcyclohexyl) alcohol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where the alcohol reacts with benzoyl chloride in the presence of an aqueous alkaline solution, such as sodium hydroxide . The reaction is carried out under controlled conditions, with vigorous shaking and occasional cooling to ensure the formation of the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclohexyl) benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of (2-Phenylcyclohexyl) alcohol.

    Substitution: Formation of substituted phenyl or cyclohexyl derivatives.

Scientific Research Applications

(2-Phenylcyclohexyl) benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylcyclohexyl) benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2-Phenylcyclohexyl) alcohol, which can then interact with cellular components. The phenyl and cyclohexyl groups may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: Similar structure but lacks the cyclohexyl group.

    Cyclohexyl benzoate: Similar structure but lacks the phenyl group.

    Benzyl benzoate: Contains a benzyl group instead of the cyclohexyl and phenyl groups.

Uniqueness

(2-Phenylcyclohexyl) benzoate is unique due to the presence of both phenyl and cyclohexyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

63828-75-1

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(2-phenylcyclohexyl) benzoate

InChI

InChI=1S/C19H20O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2

InChI Key

PIVQGKOKGJKFFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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